1,4-Bis(methoxymethyl)-2,3,5,6-tetramethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(methoxymethyl)-2,3,5,6-tetramethylbenzene, also known as Durene, is a colorless liquid that is used in various industrial applications. It is a highly versatile compound that has gained significant attention in the scientific community due to its unique properties.
Wirkmechanismus
The mechanism of action of 1,4-Bis(methoxymethyl)-2,3,5,6-tetramethylbenzene is not well understood. However, it is believed to act as a stabilizer and a cross-linking agent in various chemical reactions. It has also been shown to exhibit antioxidant properties, which may be attributed to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. It has also been shown to be biodegradable and environmentally friendly.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Bis(methoxymethyl)-2,3,5,6-tetramethylbenzene has several advantages and limitations for lab experiments. Its high purity and stability make it an ideal starting material for the synthesis of various organic compounds. However, its high cost and limited availability may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 1,4-Bis(methoxymethyl)-2,3,5,6-tetramethylbenzene. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of its potential as a stabilizer and antioxidant in various industrial applications. Additionally, the biodegradability and environmental impact of this compound can be further studied to determine its potential as a sustainable alternative to other industrial compounds.
Conclusion:
This compound is a highly versatile compound that has gained significant attention in the scientific community. Its unique properties make it an ideal starting material for the synthesis of various organic compounds. The scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various industrial applications.
Synthesemethoden
The synthesis of 1,4-Bis(methoxymethyl)-2,3,5,6-tetramethylbenzene involves the reaction of formaldehyde with p-xylene. The reaction is carried out in the presence of a catalyst and a solvent. The yield of the reaction is dependent on the reaction conditions, such as temperature, pressure, and reaction time. The purity of the compound can be improved by using various purification techniques, such as distillation, recrystallization, and chromatography.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(methoxymethyl)-2,3,5,6-tetramethylbenzene has been used in various scientific research applications. It is used as a starting material for the synthesis of various organic compounds, such as resins, polymers, and pharmaceuticals. It has also been used as a stabilizer in the production of fuels and lubricants. Additionally, it has been used as a solvent in various chemical reactions.
Eigenschaften
CAS-Nummer |
1424-78-8 |
---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
1,4-bis(methoxymethyl)-2,3,5,6-tetramethylbenzene |
InChI |
InChI=1S/C14H22O2/c1-9-10(2)14(8-16-6)12(4)11(3)13(9)7-15-5/h7-8H2,1-6H3 |
InChI-Schlüssel |
NMPFIRUDZAAOCU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1COC)C)C)COC)C |
Kanonische SMILES |
CC1=C(C(=C(C(=C1COC)C)C)COC)C |
Andere CAS-Nummern |
1424-78-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.